N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a 2-chlorophenyl group and a 2,3-dimethoxybenzamide group attached to the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve aromatic rings (from the phenyl groups), polar bonds (from the chloro, amide, and ether groups), and potentially some degree of delocalization or resonance within the thiadiazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors such as the presence of functional groups, the electronic configuration, and steric factors . The chlorophenyl group, for instance, might undergo reactions typical of aromatic halides.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of a complex between the compound and its target, which can alter the function of the target and lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . For instance, compounds that are metabolized extensively by cytochrome P450 (CYP) enzymes, such as CYP3A and CYP2B6, often have poor oral bioavailability due to extensive first-pass metabolism .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-9-5-7-11(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-3-4-8-12(10)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNJYGVJEXAHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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